BrexpiprazoleN-Oxide
CAS No.: 1191900-58-9
Cat. No.: VC14453723
Molecular Formula: C25H27N3O3S
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1191900-58-9 |
---|---|
Molecular Formula | C25H27N3O3S |
Molecular Weight | 449.6 g/mol |
IUPAC Name | 7-[4-[4-(1-benzothiophen-4-yl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one |
Standard InChI | InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-13-28(30)14-11-27(12-15-28)23-4-3-5-24-21(23)10-17-32-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) |
Standard InChI Key | OAVMANIAJDSQQC-UHFFFAOYSA-N |
Canonical SMILES | C1C[N+](CCN1C2=C3C=CSC3=CC=C2)(CCCCOC4=CC5=C(C=C4)C=CC(=O)N5)[O-] |
Introduction
Chemical Identity and Structural Features
Brexpiprazole N-Oxide is chemically designated as 7-[4-(4-Benzo[b]thien-4-yl-1-oxido-1-piperazinyl)butoxy]-2(1H)-quinolinone. Its molecular formula is C₂₅H₂₇N₃O₃S, with a molecular weight of 449.58 g/mol . The compound features:
-
A benzo[b]thiophene moiety linked to a piperazine ring.
-
A quinolinone group connected via a butoxy chain.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Solubility | Very slight in methanol (heated), soluble in DMSO | |
Stability | Unstable in DMSO; store at 2–8°C | |
Appearance | White to off-white solid | |
Melting Point | Not reported | – |
Synthesis and Degradation Pathways
Brexpiprazole N-Oxide is primarily formed through oxidative degradation of brexpiprazole. Stress studies under ICH guidelines reveal that brexpiprazole undergoes oxidation via hydrogen peroxide (H₂O₂), leading to N-oxide formation . This degradation pathway is attributed to the susceptibility of the piperazine ring to oxidative agents .
Key Steps in Oxidative Degradation:
-
Reaction with H₂O₂: The piperazine nitrogen undergoes oxidation, forming the N-oxide derivative.
-
Isolation: Preparative chromatography (e.g., RP-HPLC) isolates the impurity for characterization .
Analytical Characterization
Robust analytical methods are essential for detecting and quantifying Brexpiprazole N-Oxide in pharmaceutical formulations.
Table 2: Validated RP-HPLC Method
Parameter | Condition |
---|---|
Column | Inertsil ODS 3V (150 × 4.6 mm, 5 µm) |
Mobile Phase | 20 mM potassium phosphate buffer (pH 6.8):acetonitrile (50:50 v/v) |
Flow Rate | 1.5 mL/min |
Detection | UV at 220 nm |
Retention Time | ~8.2 minutes |
Validation Results:
Structural elucidation via LC-MS, ¹H/¹³C NMR, and FTIR confirms the N-oxide structure. Mass spectrometry shows a parent ion at m/z 450.2 ([M+H]⁺), consistent with its molecular weight .
Pharmacological and Toxicological Profile
Metabolic Role
Brexpiprazole N-Oxide is supplied as a reference standard by vendors such as:
Table 3: Supplier Specifications
Supplier | Purity | Price (USD) | Storage |
---|---|---|---|
Vivan Life Sciences | ≥95% | Upon inquiry | 2–8°C |
SynThink Chemicals | ≥95% | Upon inquiry | Room temperature |
Karpschem | ≥95% | Upon inquiry | 2–8°C |
Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume